molecular formula C11H9F3N2O B1409054 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol CAS No. 1894317-53-3

1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1409054
CAS No.: 1894317-53-3
M. Wt: 242.2 g/mol
InChI Key: AFKXMELXFVZADA-UHFFFAOYSA-N
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Description

1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazol-4-ol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol typically involves the reaction of 2-trifluoromethylbenzyl bromide with pyrazol-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the pyrazol-4-ol moiety, enables the compound to modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-(2-Trifluoromethylphenyl)-1H-pyrazol-4-ol
  • 1-(2-Trifluoromethylbenzyl)-1H-pyrazol-3-ol
  • 1-(2-Trifluoromethylbenzyl)-1H-pyrazol-5-ol

Uniqueness: 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol stands out due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 2-position of the benzyl moiety enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Biological Activity

1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol is a notable compound within the pyrazole class, characterized by its unique trifluoromethyl and hydroxyl functionalities. This article delves into its biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with a hydroxyl group at the 4-position and a trifluoromethyl group attached to a benzyl moiety. This structure enhances its reactivity and potential biological activity compared to other pyrazole derivatives.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. Studies have shown that similar pyrazole derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) indicating potent bactericidal effects . This suggests that this compound could be effective in treating bacterial infections.

Anticancer Properties

This compound has been evaluated for its anticancer potential. Pyrazole derivatives are associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types, including breast (MDA-MB-231) and liver (HepG2) cancers. In vitro studies have shown that certain pyrazole compounds can enhance caspase-3 activity, indicating their role in promoting apoptosis in cancer cells .

Comparative Analysis with Related Compounds

A comparative table highlights the structural features and biological activities of several pyrazole derivatives:

Compound NameStructure FeaturesBiological Activity
3-Methyl-5-(trifluoromethyl)-1H-pyrazoleMethyl group at position 3Anti-inflammatory
4-Nitro-5-(trifluoromethyl)-1H-pyrazoleNitro group at position 4Antimicrobial
Ethyl 3-(trifluoromethyl)pyrazole-5-carboxylateCarboxylate group at position 5Anticancer
5-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridinePyridine ring fused with pyrazoleAntiviral
This compound Hydroxyl and trifluoromethyl groupsAnti-inflammatory, Antimicrobial, Anticancer

This table illustrates the unique combination of functional groups in this compound that enhances its biological profile compared to other related compounds.

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinities of this compound with various biological targets. These studies indicate promising interactions with enzymes such as cyclooxygenases and kinases, which are crucial for understanding the compound's pharmacological effects. The docking simulations suggest that the compound can effectively bind to these targets, potentially leading to therapeutic applications.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings. For instance, compounds based on the pyrazole scaffold have been utilized in treating various cancers, showcasing their ability to inhibit tumor growth both in vitro and in vivo . These findings support further investigation into the therapeutic potential of this compound as an anticancer agent.

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)10-4-2-1-3-8(10)6-16-7-9(17)5-15-16/h1-5,7,17H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKXMELXFVZADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1894317-53-3
Record name 1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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